molecular formula C25H20N2O3 B443044 METHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

METHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B443044
M. Wt: 396.4g/mol
InChI Key: UDLDNWJZSFXAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate is an organic compound with the molecular formula C25H20N2O3. It is a complex molecule featuring a quinoline ring system, a benzoate ester, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate is unique due to its combination of a quinoline ring, a benzoate ester, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4g/mol

IUPAC Name

methyl 4-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H20N2O3/c1-16-6-5-7-18(14-16)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-19-12-10-17(11-13-19)25(29)30-2/h3-15H,1-2H3,(H,26,28)

InChI Key

UDLDNWJZSFXAAV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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